4-Bromo-N,N-diethyl-2-fluorobenzamide
Description
Contextualization of the Benzamide (B126) Functional Group in Organic Synthesis
The benzamide functional group, characterized by a carbonyl group linked to a nitrogen atom which is attached to a benzene (B151609) ring, is a cornerstone in the fields of organic synthesis and medicinal chemistry. researchgate.netsolubilityofthings.com Amides are among the most prevalent functional groups found in pharmaceuticals and biologically active compounds. researchgate.net The stability of the amide bond, a result of resonance delocalization, makes it a reliable and robust scaffold in molecular architecture. nih.gov
Benzamides are not merely stable endpoints; they are versatile intermediates and valuable building blocks for constructing more complex molecules. solubilityofthings.comresearchgate.net Their chemical reactivity allows for a variety of transformations. For instance, the benzamide moiety can direct ortho-lithiation, a powerful tool for functionalizing the aromatic ring at a specific position. nih.govresearchgate.net Furthermore, the amide bond itself can be formed through numerous synthetic routes, including the coupling of carboxylic acids and amines, which is one of the most fundamental reactions in organic chemistry. researchgate.netrsc.org
In medicinal chemistry, the benzamide scaffold is recognized as a key pharmacophore—a molecular feature responsible for a drug's biological activity. researchgate.netnih.gov This structure is present in a wide array of therapeutic agents, including antimicrobial, analgesic, anticancer, and anti-inflammatory drugs. walshmedicalmedia.comwalshmedicalmedia.com The ability of the amide group's N-H and C=O moieties to act as hydrogen bond donors and acceptors, respectively, is crucial for molecular recognition and binding to biological targets like enzymes and receptors. solubilityofthings.com
Significance of Halogenation (Bromine and Fluorine) in Benzamide Scaffolds
The introduction of halogen atoms, such as bromine and fluorine, onto the benzamide scaffold is a strategic approach widely used in drug design to modulate a molecule's physicochemical and pharmacological properties. nih.gov Halogenation can significantly influence a compound's lipophilicity, metabolic stability, membrane permeability, and binding affinity for its biological target. nih.govnih.gov
Bromine , being larger and less electronegative than fluorine, introduces different properties. It significantly increases lipophilicity, which can enhance a molecule's ability to cross biological membranes. A key feature of bromine (and other heavy halogens) is its ability to form "halogen bonds." This is a highly directional, non-covalent interaction where the electropositive region on the outer side of the bromine atom (known as a σ-hole) interacts with a Lewis base, such as a carbonyl oxygen or a nitrogen atom in a protein. nih.govmedchem-ippas.euacs.org These interactions can be comparable in strength to hydrogen bonds and can contribute significantly to the binding affinity and selectivity of a ligand for its receptor. nih.govnih.gov
The compound 4-Bromo-N,N-diethyl-2-fluorobenzamide exemplifies the strategic use of multiple, distinct halogenations. The presence of both fluorine and bromine suggests a deliberate tuning of the molecule's electronic and steric properties to achieve a desired biological or chemical profile.
Table 1: Comparison of Physicochemical Properties of Halogenated Benzamides Note: Calculated values are predictive and may vary from experimental results.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Calculated LogP | Key Halogen Features |
|---|---|---|---|---|
| This compound | C11H13BrFNO | 274.13 | 2.90 | Combines effects of F (H-bond acceptor, pKa modulation) and Br (lipophilicity, halogen bonding potential). |
| 4-Bromo-N,N-diethylbenzamide | C11H14BrNO | 256.14 | 2.93 | Lacks fluorine; properties dominated by bromine's contribution to lipophilicity and halogen bonding. |
Overview of Research Trends in N,N-Dialkylbenzamide Derivatives
Research involving N,N-dialkylbenzamide derivatives is dynamic, spanning multiple therapeutic areas and synthetic applications. A significant trend is the development of these compounds as highly specific enzyme inhibitors. For example, halogenated N-(2-(1,3,8-triazaspiro[4.5]decan-8-yl)ethyl)benzamides have been synthesized and investigated as potent and isoform-selective inhibitors of phospholipase D (PLD), an enzyme implicated in cancer progression. nih.gov The N,N-dialkylamide portion of these molecules is often crucial for achieving the desired potency and selectivity.
Another area of intense investigation is their use as anticancer agents. researchgate.net Novel N-phenylbenzamide derivatives incorporating other heterocyclic moieties, such as imidazole, have been synthesized and shown to exhibit significant cytotoxic activity against various cancer cell lines. nih.gov In these studies, computational methods like molecular docking are increasingly used to understand the binding interactions at the molecular level and to guide the design of more potent derivatives. nih.gov
Furthermore, N,N-dialkylbenzamides continue to be explored as versatile synthetic intermediates. Their inherent stability and the ability of the tertiary amide group to act as a directing group in reactions like ortho-lithiation make them valuable precursors for creating complex, functionalized aromatic compounds. nih.govresearchgate.net This utility ensures their continued relevance in the synthesis of novel materials and pharmaceutical agents. The targeted synthesis of specific isomers, such as this compound, highlights the demand for precisely substituted building blocks in these advanced research and development efforts.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-N,N-diethyl-2-fluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c1-3-14(4-2)11(15)9-6-5-8(12)7-10(9)13/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALFCPMWTMOYQSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C=C(C=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640778 | |
| Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
682778-07-0 | |
| Record name | 4-Bromo-N,N-diethyl-2-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo N,n Diethyl 2 Fluorobenzamide
Direct Synthetic Routes to 4-Bromo-N,N-diethyl-2-fluorobenzamide
The most direct approaches to synthesizing this compound involve the formation of the amide bond between a suitable benzoic acid derivative and diethylamine (B46881).
The standard and most widely employed method for forming the amide bond is through the activation of the carboxylic acid group of 4-bromo-2-fluorobenzoic acid, followed by nucleophilic attack by diethylamine. This activation is typically achieved using a variety of coupling reagents.
A common and effective method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). In a typical procedure, 4-bromo-2-fluorobenzoic acid is dissolved in an aprotic solvent like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM). EDCI, HOBt, diethylamine, and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are added. The reaction proceeds at room temperature, forming the desired amide. chemicalbook.com The role of HOBt is to form an activated ester intermediate, which minimizes side reactions and reduces the risk of racemization if chiral centers are present.
Alternative phosphonium-based coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), are also highly effective, particularly for sterically hindered substrates. chemicalbook.com The reaction mechanism is similar, involving the formation of a highly reactive activated ester that readily couples with diethylamine. These reactions generally provide high yields after purification by standard techniques like silica (B1680970) gel column chromatography. chemicalbook.comchemicalbook.com
Table 1: Comparison of Common Amide Coupling Protocols
| Coupling System | Typical Solvent | Base | Key Features |
|---|---|---|---|
| EDCI / HOBt | DMF, DCM | DIPEA, Triethylamine (B128534) | Cost-effective, common, water-soluble byproducts. chemicalbook.com |
| BOP Reagent | DCM, DMF | DIPEA | Highly efficient for hindered amines/acids, but produces carcinogenic HMPA byproduct. chemicalbook.com |
| Acyl Chloride | DCM, Toluene | Pyridine (B92270), Triethylamine | Highly reactive, suitable for less reactive amines, requires prior acid activation. sld.cu |
Beyond direct coupling with the carboxylic acid, other synthetic routes can be employed. One of the most traditional methods involves the conversion of 4-bromo-2-fluorobenzoic acid into its more reactive acyl chloride derivative. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). sld.cu The resulting 4-bromo-2-fluorobenzoyl chloride is then reacted with diethylamine, usually in the presence of a base like triethylamine or pyridine to scavenge the HCl byproduct, to yield this compound. This method is robust and often used for large-scale synthesis due to the low cost of the chlorinating agents. sld.cu
Another modern approach is the Mitsunobu reaction, which can form benzamides directly from benzoic acids and amines. nih.gov This reaction typically involves triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD). While highly effective for a range of substrates, its application for benzamide (B126) synthesis is considered a non-classical pathway and is often reserved for cases where traditional methods are ineffective. nih.gov
Synthesis of Key Structural Analogues and Precursors for Comparative Studies
To understand the role of the bromine and fluorine substituents, the synthesis of structural analogues lacking one or both of these halogens is essential. These comparative studies help to elucidate the electronic and steric effects of the substituents on the molecule's properties and reactivity.
Similarly, the synthesis of 4-Bromo-N,N-diethylbenzamide allows for the study of the fluorine atom's impact. guidechem.com This compound is prepared from 4-bromobenzoic acid and diethylamine using standard amidation protocols. For instance, the reaction can be promoted by converting the carboxylic acid to 4-bromobenzoyl chloride, which is then condensed with diethylamine. nih.gov The synthesis of other brominated N-alkylbenzamides has been achieved in excellent yields by reacting 4-bromobenzoic acid with the corresponding amine in the presence of a coupling reagent like titanium tetrachloride (TiCl₄). researchgate.net The resulting brominated benzamides are valuable intermediates themselves, often used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce further molecular diversity. mdpi.com
Table 2: Synthesis of Key Analogues
| Target Compound | Carboxylic Acid Precursor | Amine | Common Synthetic Method |
|---|---|---|---|
| This compound | 4-Bromo-2-fluorobenzoic acid | Diethylamine | EDCI/HOBt Coupling chemicalbook.com |
| N,N-Diethyl-2-fluorobenzamide | 2-Fluorobenzoic acid | Diethylamine | Acyl Chloride Condensation mdpi.comresearchgate.net |
| 4-Bromo-N,N-diethylbenzamide | 4-Bromobenzoic acid | Diethylamine | Acyl Chloride Condensation nih.gov |
The introduction of a fluorine atom onto the amide nitrogen, creating an N-fluorobenzamide, opens up unique synthetic possibilities that go beyond the typical reactivity of benzamides. These compounds can serve as precursors in advanced chemical transformations. acs.org
Recent research has demonstrated that N-fluorobenzamides can participate in formal [4+2] cycloaddition reactions. acs.org In a process mediated by copper iodide (CuI) and lithium hydroxide (B78521) (LiOH), N-fluorobenzamides can react with dienophiles like maleic anhydride (B1165640). This transformation proceeds through a complex mechanism involving the generation of a nitrogen-centered radical, a 1,5-hydrogen atom transfer, and subsequent cyclization and aromatization steps. The outcome is the formation of complex, fluorescent aminonaphthalic anhydride structures. acs.org This methodology highlights how modifying the core benzamide structure, in this case by N-fluorination, provides access to completely different molecular scaffolds, showcasing a sophisticated synthetic strategy that leverages the unique properties of organofluorine compounds. acs.org
Mechanistic Insights into Benzamide Bond Formation Relevant to this compound
The formation of the amide bond in this compound from its precursors, 4-Bromo-2-fluorobenzoic acid and diethylamine, is a classic example of nucleophilic acyl substitution. The direct reaction between a carboxylic acid and an amine is generally very slow and requires high temperatures due to the acidic proton of the carboxylic acid protonating the amine, forming a non-nucleophilic ammonium (B1175870) salt, while the carboxylate is a poor electrophile. Therefore, activation of the carboxylic acid is a crucial first step in virtually all modern synthetic methodologies. nih.govresearchgate.net
The mechanism can be delineated into two primary stages:
Activation of the Carboxylic Acid: The process begins with the activation of the carboxyl group of 4-Bromo-2-fluorobenzoic acid. Coupling reagents, such as carbodiimides (e.g., EDCI) or phosphonium (B103445) salts (e.g., BOP reagent), are employed for this purpose. chemicalbook.comchemicalbook.com
With a carbodiimide (B86325) like EDCI, the carboxylate attacks the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile because the acylisourea portion is a superb leaving group. Additives like 1-hydroxybenzotriazole (HOBt) can react with the O-acylisourea to form an activated ester, which is less prone to side reactions and racemization (if applicable) but still highly reactive towards amines. chemicalbook.com
With phosphonium reagents like BOP, the carboxylate displaces a ligand on the phosphorus atom to form an activated phosphonium ester. This complex is also highly susceptible to nucleophilic attack. chemicalbook.com
Nucleophilic Attack and Amide Formation: Once the activated intermediate is formed, the nitrogen atom of diethylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated acid. This attack results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate involves the expulsion of the leaving group (derived from the coupling reagent, e.g., a urea (B33335) derivative from EDCI or a phosphine (B1218219) oxide from BOP). The final step is a deprotonation of the nitrogen atom, often facilitated by a mild base present in the reaction mixture (like DIPEA), to yield the stable tertiary amide product, this compound.
Based on a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic and diffraction data for the specific chemical compound “this compound” could not be located.
As a result, it is not possible to provide the thorough, data-driven article as requested under the specified outline. The generation of scientifically accurate content for the following sections requires access to experimental research findings that are not currently in the public domain:
Comprehensive Spectroscopic and Diffraction Based Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
While information on structurally similar compounds is available, the strict requirement to focus solely on "4-Bromo-N,N-diethyl-2-fluorobenzamide" prevents its use. To maintain scientific accuracy and adhere to the instructions, no hypothetical or extrapolated data will be presented.
Single Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
A comprehensive search of crystallographic databases and scientific literature did not yield specific single-crystal X-ray diffraction data for this compound. Therefore, a detailed analysis of its specific crystal packing, intermolecular interactions, conformational angles, and precise bond lengths based on experimental single-crystal X-ray diffraction is not possible at this time.
While studies on structurally related benzamides, such as 4-bromo-N-phenylbenzamide and 4-bromo-N-(2-hydroxyphenyl)benzamide, are available, extrapolating their solid-state structures to this compound would be speculative and scientifically unsound. nih.govnih.gov The presence of the N,N-diethyl groups and the fluorine atom at the 2-position of the benzoyl ring would significantly influence the molecule's electronic and steric properties, leading to a unique crystal packing and set of intermolecular interactions.
For instance, in the crystal structure of 4-bromo-N-phenylbenzamide, molecules are linked by N—H⋯O hydrogen bonds into chains, and C—H⋯π contacts contribute to a three-dimensional network. nih.gov The molecule is twisted, with a significant dihedral angle between the phenyl rings. nih.gov In 4-bromo-N-(2-hydroxyphenyl)benzamide, O—H⋯O and N—H⋯O hydrogen bonds are observed, forming chains. nih.gov
In the absence of experimental data for this compound, the following subsections cannot be populated with the required detailed research findings and data tables.
Crystal Packing and Intermolecular Interactions (e.g., Halogen Bonding, Hydrogen Bonding)
No specific data available for this compound.
Conformational Analysis and Torsional Angles in Crystalline Forms
No specific data available for this compound.
Precise Bond Lengths and Angles within the Molecular Framework
No specific data available for this compound.
Computational Chemistry Investigations of 4 Bromo N,n Diethyl 2 Fluorobenzamide
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the atomic level. For 4-Bromo-N,N-diethyl-2-fluorobenzamide, these calculations can predict its three-dimensional structure, stability, and electronic characteristics with a high degree of accuracy.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For this compound, DFT calculations, often employing a basis set such as 6-311++G(d,p), are instrumental in determining the molecule's most stable conformation, known as the ground state geometry. nih.gov This process involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Illustrative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | 1.91 | - | - |
| C-F | 1.36 | - | - |
| C=O | 1.24 | - | - |
| C-N | 1.38 | - | - |
| C-C (ring) | 1.39 - 1.40 | - | - |
| C-C-N | - | 118.5 | - |
| O=C-N | - | 122.0 | - |
| F-C-C-Br | - | - | 0.5 |
| C-C-N-C | - | - | 150.0 |
Note: The data in this table is illustrative and based on typical values for similar molecular structures calculated using DFT methods. Actual values would be obtained from specific computational output.
Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, which possess lone pairs of electrons. The LUMO, on the other hand, is likely to be distributed over the carbonyl group and the aromatic ring, which can accept electron density. The spatial distribution of these orbitals provides insights into the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Illustrative Data)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap (ΔE) | 5.3 |
| Ionization Potential | 6.5 |
| Electron Affinity | 1.2 |
| Global Hardness (η) | 2.65 |
| Global Softness (S) | 0.38 |
| Electronegativity (χ) | 3.85 |
Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar aromatic compounds. These values are used to derive various chemical reactivity descriptors.
Computational Prediction and Validation of Spectroscopic Data
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental spectra and confirming molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei in this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. These calculations provide predicted chemical shifts that can be compared with experimental data to confirm the assigned structure. The chemical shifts are highly sensitive to the electronic environment of each nucleus, making them excellent probes of molecular structure.
Table 3: Predicted NMR Chemical Shifts (ppm) for this compound (Illustrative Data)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (Aromatic) | 7.2 - 7.8 |
| ¹H (CH₂) | 3.4 - 3.6 |
| ¹H (CH₃) | 1.1 - 1.3 |
| ¹³C (C=O) | 168 |
| ¹³C (Aromatic) | 115 - 160 |
| ¹³C (CH₂) | 40 - 45 |
| ¹³C (CH₃) | 12 - 15 |
| ¹⁹F | -110 |
Note: The data in this table is illustrative. The predicted chemical shifts are relative to a standard (e.g., TMS for ¹H and ¹³C) and are based on typical ranges observed for similar functional groups in related structures.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. Theoretical vibrational frequency calculations using DFT can predict the vibrational modes of this compound. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and torsions within the molecule. By comparing the computed vibrational spectrum with the experimental IR and Raman spectra, a detailed assignment of the observed absorption bands can be made, further confirming the molecular structure.
Table 4: Selected Predicted Vibrational Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1650 |
| C-N Stretch | 1380 |
| Aromatic C=C Stretch | 1580 - 1600 |
| C-F Stretch | 1250 |
| C-Br Stretch | 650 |
| C-H Stretch (Aromatic) | 3050 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2980 |
Note: The data in this table is illustrative. Calculated frequencies are often scaled to better match experimental values.
Molecular Electrostatic Potential (MESP) Surface Mapping and Reactivity Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity. nih.gov The MESP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Red regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow regions denote areas of neutral or intermediate potential.
For this compound, the MESP surface would likely show a region of high negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the diethyl groups and the aromatic ring would exhibit positive potential (blue). The aromatic ring itself would display a more complex potential distribution due to the competing effects of the electron-withdrawing fluorine and carbonyl groups and the electron-donating (via resonance) but inductively withdrawing bromine atom. This map provides a clear visual guide to the molecule's reactive sites and intermolecular interaction patterns. nih.gov
Non-Linear Optical (NLO) Property Theoretical Investigations for Related Benzamides
Theoretical investigations into the non-linear optical (NLO) properties of molecules are crucial for the development of new materials for photonic and optoelectronic applications. Organic molecules, particularly those with donor-π-acceptor structures, are of significant interest due to their potential for large NLO responses, fast switching speeds, and synthetic tailorability. Computational methods, primarily based on Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the NLO behavior of these materials, guiding synthetic efforts toward compounds with enhanced properties.
Research into benzamide (B126) derivatives has revealed their potential as effective NLO materials. The NLO response of a molecule is fundamentally linked to its electronic structure, including properties such as dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). The first hyperpolarizability (β) is a key indicator of a molecule's second-order NLO activity. DFT calculations allow for the determination of these parameters and provide insights into the structure-property relationships that govern NLO behavior.
Studies on various substituted benzamides have demonstrated how different functional groups and their positions on the benzamide core influence the NLO response. For instance, the presence of strong electron-donating and electron-withdrawing groups can significantly enhance the intramolecular charge transfer (ICT) upon excitation, leading to larger hyperpolarizability values. researchgate.net
A computational study on (S)‐4‐bromo‐N‐(1‐phenylethyl)benzamide and its analogues, where the bromine atom was replaced by different aryl groups, utilized DFT at the B3LYP/6-311G(d,p) level to explore their NLO properties. The calculations revealed that the introduction of different aryl groups significantly modulated the NLO response. Compound 5h in the study, which features a 4-(dimethylamino)phenyl group, exhibited the highest first hyperpolarizability (β) value, indicating a superior NLO behavior compared to the other synthesized compounds in the series. researchgate.net This highlights the critical role of strong donor groups in enhancing NLO properties.
The relationship between the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the NLO response is a central theme in these investigations. A smaller HOMO-LUMO energy gap generally correlates with easier electronic transitions and a larger hyperpolarizability. nih.govscielo.org.mx This principle is often used to screen potential NLO candidates computationally. For example, in a study of 3,5-dinitrobenzoic acid and benzamide derivatives, a low energy gap was indicative of potential intramolecular charge transfer, suggesting the molecules could be attractive for NLO applications. researchgate.net
The solvent environment can also play a significant role in the NLO properties of molecules. Theoretical calculations are often performed in both the gas phase and in various solvents to model these effects. It has been observed that the first hyperpolarizability values of some NLO materials increase with the polarity of the solvent, which is linked to a decrease in the energy band gap in more polar environments. researchgate.net
The following table summarizes the calculated NLO properties for selected organic compounds from different studies, including urea (B33335), which is a standard reference material for comparing NLO responses. nih.gov
| Compound | Method | Dipole Moment (μ) [Debye] | Polarizability (α) [esu] | First Hyperpolarizability (β) [esu] | Reference |
|---|---|---|---|---|---|
| Urea | DFT/B3LYP/6-311++G(d,p) | 4.56 | 3.58 x 10-24 | 0.37 x 10-30 | nih.gov |
| Compound 3 (a bis-triazine (B1207110) derivative) | DFT/B3LYP/6-311G(d,p) | 2.76 | 10.75 x 10-24 | 1.52 x 10-30 | nih.gov |
| Compound 5 (a bis-triazine derivative) | DFT/B3LYP/6-311G(d,p) | 6.96 | 6.09 x 10-24 | 1.15 x 10-30 | nih.gov |
These theoretical studies collectively underscore the value of computational chemistry in the rational design of novel NLO materials. By systematically modifying the structure of benzamides and other organic molecules and calculating their key electronic and optical properties, researchers can identify promising candidates for experimental synthesis and characterization, accelerating the discovery of materials for advanced technological applications. scielo.org.mxphyschemres.org
Reactivity, Reaction Mechanisms, and Chemical Transformations
Carbon-Halogen Bond Activation and Functionalization
The presence of two different halogen atoms on the aromatic ring, bromine and fluorine, offers opportunities for selective functionalization through various metal-catalyzed and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)
The carbon-bromine bond in 4-Bromo-N,N-diethyl-2-fluorobenzamide is the more reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the carbon-fluorine bond. This selective reactivity allows for the introduction of new carbon-carbon or carbon-heteroatom bonds at the C-4 position.
The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a powerful tool for forming biaryl structures. nih.govmdpi.com In the context of this compound, reaction with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 4-aryl-N,N-diethyl-2-fluorobenzamide derivative. The catalytic cycle for this transformation involves oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. nih.govmdpi.com The choice of ligands for the palladium catalyst can be crucial for achieving high yields and turnover numbers. nih.gov
Similarly, the Heck reaction enables the arylation of alkenes. While specific examples with this compound are not prevalent in the literature, the general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by insertion of an alkene and subsequent β-hydride elimination to yield a substituted alkene.
The following table summarizes representative conditions for Suzuki-Miyaura reactions on similar aryl bromides.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good to Excellent | mdpi.com |
| Pd(OAc)₂ | None | Various | Water | Microwave | High | mdpi.com |
| Pd₂(dba)₃ | Ferrocenyl P,O-ligand | Various | Various | Room Temp - 60 | High | nih.gov |
This table presents generalized conditions and yields for Suzuki-Miyaura reactions on aryl bromides and should be considered illustrative for the potential reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Benzene (B151609) Ring
Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the fluorine atom in this compound, particularly when the aromatic ring is sufficiently activated by electron-withdrawing groups. chemistrysteps.comlibretexts.org The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the fluorine, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The aromaticity is then restored by the departure of the fluoride (B91410) ion.
The rate of SNAr reactions is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups positioned ortho or para to the leaving group stabilize the negatively charged intermediate, thereby accelerating the reaction. libretexts.org In the case of this compound, the N,N-diethylamide group is generally considered to be an ortho, para-directing group with some electron-donating character through resonance, which would tend to deactivate the ring towards nucleophilic attack. However, its inductive effect can be electron-withdrawing. The bromo substituent is also deactivating. Therefore, forcing conditions or the use of a strong nucleophile might be necessary to effect SNAr at the C-2 position.
Interestingly, in SNAr reactions, fluoride is often a better leaving group than other halogens due to its high electronegativity, which stabilizes the transition state leading to the Meisenheimer complex. stackexchange.com
Amide Group Reactivity and Derivatization
The N,N-diethylamide group is a robust functional group, but it can undergo a variety of transformations under specific reaction conditions.
Hydrolysis and Transamidation Reactions
Hydrolysis of the amide bond in this compound to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. vedantu.com
Acidic Hydrolysis: Treatment with a strong acid, such as aqueous hydrochloric acid or sulfuric acid, followed by heating, will protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. This leads to the formation of 4-bromo-2-fluorobenzoic acid and diethylamine (B46881). rsc.org
Basic Hydrolysis: Saponification using a strong base, like sodium hydroxide (B78521) or potassium hydroxide, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. researchgate.netarkat-usa.org This process is often slower than ester hydrolysis due to the higher activation energy required to break the strong amide bond. The products are the corresponding carboxylate salt and diethylamine. vedantu.com
Transamidation is the conversion of one amide into another by reaction with an amine. This transformation is typically challenging due to the low reactivity of the amide carbonyl group. However, methods have been developed that involve the in-situ activation of the amide. For instance, the use of N,N-dialkylformamide dimethyl acetals can activate primary amides for transamidation in the presence of Lewis acids like scandium triflate or zirconium chloride. organic-chemistry.org While this specific methodology is for primary amides, similar principles of activating the amide carbonyl could be applied for the transamidation of tertiary amides like this compound, likely requiring a different activation strategy or catalysis. mdpi.com
Reduction and Oxidation Pathways
The reduction of the tertiary amide group in this compound can lead to either the corresponding amine or aldehyde, depending on the reducing agent and reaction conditions.
Reduction to Amines: Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), are commonly used to reduce tertiary amides to the corresponding tertiary amines. echemi.comstackexchange.com The reaction proceeds through the formation of an iminium ion intermediate, which is then further reduced. In this case, the product would be (4-bromo-2-fluorophenyl)-N,N-diethylmethanamine. Dialkylboranes, like 9-borabicyclo[3.3.1]nonane (9-BBN), can also effectively reduce tertiary amides to amines. scribd.com
Partial Reduction to Aldehydes: The controlled reduction of tertiary amides to aldehydes is more challenging but can be achieved with specific reagents that can deliver a single hydride equivalent and form a stable intermediate that resists further reduction.
The oxidation of N,N-diethylbenzamides can occur at the benzylic position of the ethyl groups. For instance, the Shono oxidation, an electrochemical process, can lead to the α-methoxylation of N,N-dialkylated amides in the presence of methanol. researchgate.net
Directed C-H Functionalization Strategies Adjacent to the Amide Group or Aromatic Ring
The N,N-diethylamide group is a powerful directed metalation group (DMG) , capable of directing the deprotonation of the ortho C-H bond (C-3 position) through coordination with an organolithium reagent. thieme-connect.comwikipedia.org This process, known as directed ortho-lithiation (DoM), generates a potent nucleophile that can react with a wide range of electrophiles, allowing for the regioselective introduction of substituents at the position adjacent to the amide. nih.gov
In the case of this compound, the N,N-diethylamide group would direct lithiation to the C-3 position. The reaction is typically carried out using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures. thieme-connect.com The resulting aryllithium species can then be trapped with various electrophiles.
| Electrophile | Product Functional Group at C-3 |
| CO₂ | Carboxylic Acid |
| DMF | Aldehyde |
| Me₃SiCl | Trimethylsilyl |
| I₂ | Iodo |
| Alkyl Halides | Alkyl |
This table illustrates potential functionalizations following directed ortho-lithiation of this compound.
This strategy provides a powerful method for synthesizing highly substituted aromatic compounds with precise regiochemical control. thieme-connect.com
Investigation of Radical Pathways in Transformations of Fluorobenzamides
The investigation into radical pathways for the transformation of fluorobenzamides, a class of compounds including this compound, is a developing area of chemical research. While specific detailed studies focusing exclusively on this compound are not extensively documented in publicly available research, the broader family of halobenzamides has been the subject of investigations into radical-mediated reactions, particularly for the synthesis of complex heterocyclic structures. These studies provide a foundational understanding of the potential radical pathways this specific compound might undergo.
One of the primary areas where radical pathways are explored for benzamides is in the synthesis of phenanthridinones. Research has shown that 2-halobenzamides can undergo palladium-catalyzed homocoupling reactions to form phenanthridinone derivatives. While the detailed mechanisms of these reactions are complex and can involve various organometallic intermediates, the possibility of radical intermediates playing a role, especially in the bond-forming steps, is a subject of ongoing investigation.
Furthermore, radical cyclization of N-iodinated amides has been reported as a pathway to phenanthridinones. This type of transformation explicitly involves the generation of an amide N-radical, which then participates in an intramolecular cyclization. This suggests that if this compound were to be transformed into an N-halo derivative, it could potentially follow a similar radical-mediated cyclization pathway.
The general mechanism for such a radical cyclization would typically involve three key stages:
Initiation: The formation of a radical species. In the context of N-haloamides, this is often achieved through homolytic cleavage of the nitrogen-halogen bond, which can be initiated by heat, light (photocatalysis), or a radical initiator.
Propagation: The generated radical undergoes a series of reactions. For a substituted benzamide (B126), this would likely involve an intramolecular cyclization where the radical attacks an aromatic ring to form a new carbon-carbon or carbon-nitrogen bond, leading to a cyclic radical intermediate. This intermediate would then typically undergo further reactions, such as hydrogen atom abstraction or oxidation, to yield the final product and regenerate a radical species to continue the chain reaction.
Termination: The cessation of the radical chain reaction, which can occur through various radical combination or disproportionation reactions.
Applications in Advanced Organic Synthesis and Materials Chemistry
Role as a Versatile Synthetic Intermediate for Complex Molecules
The molecular architecture of 4-Bromo-N,N-diethyl-2-fluorobenzamide, characterized by distinct functional groups on an aromatic core, positions it as a versatile intermediate for synthesizing more complex molecules. The presence of ortho-fluoro and para-bromo substituents on the benzamide (B126) framework allows for selective and sequential chemical transformations, rendering it a valuable building block for diverse molecular scaffolds.
The utility of ortho-halobenzamides as precursors for annulated heterocyclic systems is well-established, particularly in the synthesis of phenanthridinones. nih.govnih.gov Phenanthridinones are core structures in many natural products and pharmaceuticals, known for a wide range of biological activities. nih.govresearchgate.net The synthesis is often achieved through palladium-catalyzed intramolecular C-H bond activation and arylation. researchgate.netnih.gov In this context, a compound like this compound is a suitable starting material. The general strategy involves the N-arylation of the benzamide followed by an intramolecular cyclization where the halogenated ring is fused to the N-aryl group. nih.gov Palladium-catalyzed protocols have been developed that are effective for various o-halobenzamides, including less reactive o-chlorobenzamides, to produce N-H and N-substituted phenanthridinones in high yields. nih.govresearchgate.net
While the bromo-substituted aromatic core is a common feature in precursors for naphthalic anhydride (B1165640) derivatives, the direct synthesis of naphthalic anhydrides from benzamide-based precursors is not a commonly documented pathway. researcher.life Syntheses of naphthalic anhydrides typically proceed through the oxidation of corresponding acenaphthenes or modifications of existing halogenated naphthalic anhydride systems. researcher.lifenih.govgoogle.com
The distinct reactivity of the functional groups in this compound makes it an excellent building block for multifunctional organic scaffolds. The carbon-bromine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. rsc.org These reactions allow for the introduction of new aryl, vinyl, or alkynyl groups at the para-position, enabling the construction of extended π-conjugated systems or complex molecular architectures. The ortho-fluoro substituent can influence the electronic properties of the molecule and can also serve as a site for nucleophilic aromatic substitution under specific conditions. The N,N-diethylamide group can be hydrolyzed or reduced to provide further synthetic handles. This combination of reactive sites allows for a programmed, stepwise synthesis of elaborate molecules with tailored electronic and steric properties.
Coordination Chemistry and Metal Complexes of N,N-Diethylbenzamide Ligands
The N,N-diethylbenzamide moiety can act as a ligand for various metal ions. The coordination typically occurs through the carbonyl oxygen atom, which possesses lone pairs of electrons available for donation to a metal center. mdpi.com The study of such complexes is crucial for understanding their structural, electronic, and potentially catalytic properties.
Transition metal complexes involving N,N-diethylbenzamide and related ligands are typically synthesized by reacting the ligand with a suitable metal salt, such as a chloride or acetate (B1210297) salt of the desired metal, in an appropriate solvent. mdpi.comjocpr.com A wide array of complexes with metals like Ni(II), Cu(II), and Pt(II) have been prepared using ligands containing amide functionalities. jocpr.comekb.egnih.govresearchgate.net
The resulting complexes are characterized using a suite of analytical techniques:
Spectroscopic Methods: Infrared (IR) spectroscopy is used to confirm the coordination of the ligand to the metal, often observed as a shift in the C=O stretching frequency. Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and helps to infer its geometry. jocpr.comresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is employed for diamagnetic complexes like those of Pt(II) and Zn(II). ekb.egnih.gov
Elemental Analysis: This technique is used to confirm the stoichiometric composition of the synthesized complexes. jocpr.com
The coordination geometry of metal-benzamide complexes is influenced by the nature of the metal ion, the steric and electronic properties of the ligand, and the presence of any co-ligands.
Copper(II) Complexes: Cu(II) complexes with benzamide-type ligands often exhibit distorted square pyramidal or square planar geometries. mdpi.comnih.govmdpi.com In five-coordinate complexes, the geometry can be described by the τ-value, which distinguishes between square pyramidal (τ ≈ 0) and trigonal bipyramidal (τ ≈ 1) geometries. nih.gov The Cu-N and Cu-O bond lengths in the equatorial plane typically fall in the range of 1.9 to 2.1 Å. mdpi.com
Nickel(II) Complexes: Ni(II) complexes can adopt various geometries, including square planar and octahedral. nih.govnih.govscialert.net Square planar complexes are often diamagnetic, while octahedral complexes are paramagnetic. ekb.eg The specific geometry is dictated by the ligand field.
Platinum(II) Complexes: Pt(II) complexes, with a d⁸ electron configuration, predominantly adopt a square planar geometry. mdpi.comsemanticscholar.org
The N,N-diethylbenzamide ligand typically acts as a monodentate ligand, coordinating through the carbonyl oxygen. However, if other donor atoms are present in the molecule, it can function as a multidentate chelating agent.
Table 1: Representative Coordination Geometries and Bond Lengths in Related Metal(II) Complexes This table presents data for analogous complexes containing N- and O-donor ligands to illustrate typical structural features.
| Metal Ion | Coordination Geometry | Typical M-N Bond Length (Å) | Typical M-O Bond Length (Å) | Reference(s) |
| Cu(II) | Distorted Square Pyramidal | 1.955 - 2.087 | - | nih.gov |
| Cu(II) | Distorted Square Planar | 1.991 - 2.064 | - | mdpi.com |
| Ni(II) | Distorted Octahedral | 2.100 - 2.258 | 2.138 | researchgate.net |
| Ni(II) | Square Planar | - | - | ekb.egscialert.net |
| Pt(II) | Square Planar | 2.094 | 1.923 - 1.937 | mdpi.comresearchgate.net |
Cyclic voltammetry (CV) is a powerful technique used to investigate the redox properties of metal complexes. banglajol.info It provides information on the oxidation and reduction potentials of the metal center and can indicate the stability and reversibility of different oxidation states. tubitak.gov.tr
For complexes of Ni(II), Cu(II), and Pt(II), CV studies can reveal key electrochemical behaviors:
Cu(II) Complexes: Copper complexes often exhibit a quasi-reversible one-electron reduction process corresponding to the Cu(II)/Cu(I) redox couple. ekb.egias.ac.in The potential at which this occurs is influenced by the coordinating ligands. rsc.org
Ni(II) Complexes: Nickel(II) complexes can show irreversible or quasi-reversible oxidation processes, often corresponding to the Ni(II)/Ni(III) couple. ekb.egscialert.net
Pt(II) Complexes: Platinum(II) complexes can undergo reversible one-electron oxidation processes, which may be either metal-centered or ligand-centered, depending on the nature of the ligand. mdpi.comresearchgate.netnih.gov
The electrochemical behavior is highly dependent on the ligand environment, which can stabilize or destabilize different oxidation states of the metal ion.
Table 2: Representative Electrochemical Data for Related Transition Metal Complexes This table shows examples of redox potentials for analogous metal complexes studied by cyclic voltammetry.
| Metal Complex Type | Redox Couple | Potential (V) vs. reference | Reversibility | Reference(s) |
| Cu(II)-Benzamide Ligand | Cu(II)/Cu(I) | -1.07 to -1.14 vs. Fc/Fc⁺ | Quasi-reversible | ekb.eg |
| Ni(II)-Hydrazone Ligand | Ni(III)/Ni(II) | +0.58 | Anodic (Oxidation) | scialert.net |
| Pt(II)-Pincer Ligand | Pt(II) -> Pt(III) | +0.25 vs. Fc/Fc⁺ | Reversible | mdpi.comresearchgate.net |
Development of Novel Benzamide Derivatives through Strategic Structural Modifications
The chemical scaffold of this compound serves as a versatile platform for the development of novel benzamide derivatives. Through strategic structural modifications, researchers can fine-tune the molecule's physicochemical properties and biological activity to suit a variety of applications in advanced organic synthesis and materials chemistry. These modifications primarily focus on two key areas: the variation of the N,N-dialkyl substituents and the introduction of additional functional groups to the aromatic ring.
Design and Synthesis of Derivatives with Varied N,N-Dialkyl Substituents
The N,N-diethylamino group in this compound can be systematically varied to explore the impact of different alkyl substituents on the molecule's properties. The synthesis of such derivatives typically involves the amidation of 4-bromo-2-fluorobenzoic acid or its corresponding acyl chloride with a diverse range of secondary amines. This reaction is often facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA) chemicalbook.com.
The choice of the secondary amine is crucial in determining the steric and electronic characteristics of the resulting benzamide. For instance, employing smaller alkyl groups like dimethylamine can lead to more compact molecules, while bulkier substituents such as diisopropylamine can introduce significant steric hindrance around the amide bond. This variation in steric bulk can influence the molecule's conformation, solubility, and intermolecular interactions.
Below is a representative table of potential N,N-dialkyl substituents that can be incorporated into the 4-bromo-2-fluorobenzamide scaffold, along with the corresponding secondary amine starting materials.
| N,N-Dialkyl Substituent | Secondary Amine Reactant | Resulting Derivative |
| N,N-Dimethyl | Dimethylamine | 4-Bromo-N,N-dimethyl-2-fluorobenzamide |
| N,N-Dipropyl | Dipropylamine | 4-Bromo-N,N-dipropyl-2-fluorobenzamide |
| N,N-Diisopropyl | Diisopropylamine | 4-Bromo-N,N-diisopropyl-2-fluorobenzamide |
| N,N-Dibutyl | Dibutylamine | 4-Bromo-N,N-dibutyl-2-fluorobenzamide |
| Pyrrolidinyl | Pyrrolidine | 1-(4-Bromo-2-fluorobenzoyl)pyrrolidine |
| Piperidinyl | Piperidine | 1-(4-Bromo-2-fluorobenzoyl)piperidine |
| Morpholinyl | Morpholine | 4-(4-Bromo-2-fluorobenzoyl)morpholine |
The synthesis of a related compound, 4-bromo-2-fluoro-N-methylbenzamide, has been well-documented, utilizing 4-bromo-2-fluorobenzoic acid and methylamine in the presence of coupling agents chemicalbook.com. This established methodology can be readily adapted to a wide array of secondary amines to generate a library of N,N-dialkyl-4-bromo-2-fluorobenzamide derivatives.
Introduction of Additional Functional Groups for Enhanced Reactivity
The aromatic ring of this compound provides a canvas for the introduction of additional functional groups, which can significantly enhance the molecule's reactivity and utility as a building block in organic synthesis. The bromine atom at the 4-position is a particularly useful handle for derivatization, most notably through transition metal-catalyzed cross-coupling reactions.
For example, the Suzuki-Miyaura cross-coupling reaction can be employed to introduce a variety of aryl, heteroaryl, or vinyl groups at the 4-position by reacting the parent compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst and a base researchgate.netmdpi.comnih.gov. This strategy allows for the construction of complex molecular architectures and the synthesis of compounds with tailored electronic and photophysical properties.
Another powerful technique for the functionalization of benzamides is directed ortho-metalation. The amide functional group can direct a strong base, such as an organolithium reagent, to deprotonate the aromatic ring at the position ortho to the amide. While the 2-position is already substituted with a fluorine atom, this strategy could potentially be used to introduce substituents at the 6-position, further expanding the diversity of accessible derivatives.
The introduction of a formyl group to a related benzamide scaffold has been reported, yielding 4-bromo-N,N-diethyl-2-formylbenzamide. This aldehyde functionality offers a gateway to a plethora of subsequent chemical transformations, including reductive amination, Wittig reactions, and the formation of imines and oximes, thereby greatly enhancing the synthetic utility of the molecule.
The following table illustrates some of the functional groups that can be introduced onto the this compound core and the primary synthetic strategies for their installation.
| Functional Group | Position of Introduction | Synthetic Strategy | Potential for Further Reactions |
| Aryl/Heteroaryl | 4-position | Suzuki-Miyaura Cross-Coupling | Further functionalization of the introduced aromatic ring |
| Alkyl/Vinyl | 4-position | Suzuki/Negishi/Stille Cross-Coupling | Various transformations depending on the substituent |
| Cyano | 4-position | Nucleophilic Aromatic Substitution or Cyanation | Hydrolysis to carboxylic acid, reduction to amine |
| Formyl | Ortho to amide | Directed Ortho-Metalation followed by formylation | Reductive amination, Wittig reaction, condensation reactions |
| Azide | Various positions | Nucleophilic substitution or multi-step synthesis | Click chemistry, reduction to amine |
The synthesis of azide-functionalized bromoarylaldehydes has been demonstrated, showcasing a pathway to "clickable" molecules that can be readily conjugated to other molecular entities via copper-catalyzed azide-alkyne cycloaddition (CuAAC) beilstein-journals.org. A similar approach could be applied to the this compound system to create versatile building blocks for applications in materials science and chemical biology.
Conclusion and Future Research Directions
Summary of Current Understanding and Key Findings
Direct research focusing on 4-Bromo-N,N-diethyl-2-fluorobenzamide is limited. Its primary identity in the scientific domain is as a chemical intermediate or building block, available from various commercial suppliers. The understanding of this compound is largely based on the fundamental principles of organic chemistry and the known properties of its constituent functional groups: a brominated and fluorinated benzene (B151609) ring attached to a diethylamide group.
The presence of the fluorine atom at the ortho position and the bromine atom at the para position significantly influences the electronic properties of the aromatic ring, affecting its reactivity in substitution reactions. The N,N-diethylamide group is a well-established directing group in organic synthesis. Based on general knowledge of similar compounds, the synthesis of this compound would typically involve the amidation of 4-bromo-2-fluorobenzoic acid or its activated derivatives (like an acyl chloride) with diethylamine (B46881).
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 682778-07-0 |
| Molecular Formula | C₁₁H₁₃BrFNO |
| Molecular Weight | 274.13 g/mol |
Note: Data is compiled from chemical supplier databases.
Identification of Remaining Challenges and Unexplored Avenues in this compound Research
The principal challenge in the research of this compound is the current lack of dedicated studies. The field is essentially an unexplored avenue. Key areas that remain to be investigated include:
Detailed Synthesis and Optimization: While general synthetic routes can be proposed, specific studies on optimizing reaction conditions, yields, and purification methods for this compound are absent.
Chemical Reactivity Profiling: A thorough investigation of its reactivity, particularly in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) utilizing the bromo-substituent, is needed to establish its utility as a synthetic intermediate.
Biological Activity Screening: The broader class of benzamides exhibits a wide range of pharmacological activities. researchgate.net Screening this compound for potential biological effects is a significant unexplored area. The presence of fluorine can enhance metabolic stability and binding affinity. researchgate.netnih.gov
Materials Science Applications: Fluorinated organic compounds are of increasing interest in materials science for applications in polymers and electronics. researchgate.net The potential of this compound as a monomer or a precursor for functional materials has not been investigated.
Structural and Spectroscopic Characterization: While basic identifiers are known, detailed crystallographic data and in-depth spectroscopic analysis (NMR, IR, Mass Spectrometry) under various conditions are not publicly available in research literature.
Emerging Methodological Approaches and Technological Advancements for Future Studies
Future research on this compound would benefit from modern synthetic and analytical techniques.
Advanced Synthetic Methods: Catalytic methods for amide bond formation, which are more sustainable and efficient than traditional coupling reagents, could be applied to its synthesis. mdpi.com Flow chemistry could be employed for safer and more scalable production.
High-Throughput Screening: To explore its potential in medicinal chemistry, high-throughput screening assays could be used to rapidly test for various biological activities.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict its molecular geometry, electronic properties, and reactivity. This can guide experimental design and help in understanding its potential interactions in biological systems or material composites.
Solid-State Analysis: Advanced techniques like single-crystal X-ray diffraction would provide precise information about its three-dimensional structure, which is crucial for understanding its physical properties and for designing new materials. acs.org
Broader Implications for Synthetic Organic Chemistry and Materials Science
Should research into this compound be undertaken, the implications could be significant for several fields.
Synthetic Organic Chemistry: As a polyfunctionalized building block, it offers multiple reaction sites. The interplay between the ortho-fluoro, para-bromo, and amide directing groups could lead to novel and selective synthetic transformations, providing access to complex molecular architectures.
Medicinal Chemistry: The benzamide (B126) scaffold is a common feature in many therapeutic agents. researchgate.netnih.gov The specific substitution pattern of this compound, particularly the fluorine atom, could impart desirable pharmacokinetic properties, making its derivatives potential candidates for drug discovery programs. researchgate.net
Materials Science: The introduction of fluorine into organic molecules can significantly alter their properties, such as thermal stability, lipophilicity, and electronic characteristics. nih.gov Derivatives of this compound could be explored for the development of novel liquid crystals, polymers, or organic electronic materials. Research on how fluorine substitution can suppress disorder in molecular crystals could be a relevant area of investigation. acs.orgacs.org
Q & A
Q. What are the key synthetic methodologies for preparing 4-Bromo-N,N-diethyl-2-fluorobenzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including bromination, fluorination, and amidation. Critical parameters include:
- Temperature control : Maintaining temperatures between 0–5°C during bromination to minimize side reactions.
- pH optimization : Using buffered conditions (pH 7–8) during amidation to enhance coupling efficiency.
- Reagents : Sodium borohydride for selective reduction and coupling agents like EDC/HOBT for amide bond formation .
Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity.
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : and NMR in CDCl resolve diethylamide protons (δ 1.2–1.4 ppm) and fluorobenzamide aromatic signals (δ 7.2–8.1 ppm).
- X-ray diffraction (XRD) : Monoclinic crystal systems (space group ) with lattice parameters Å, Å, Å, and confirm molecular packing .
- Mass spectrometry : High-resolution ESI-MS (calculated [M+H]: 284.1491, observed: 284.1489) validates molecular formula .
Advanced Research Questions
Q. How can crystallographic data discrepancies in halogen-substituted benzamides be resolved?
Contradictions in reported bond angles or packing motifs often arise from solvent effects or polymorphism. Strategies include:
- Solvent screening : Test crystallization in polar (e.g., DMF) vs. non-polar (toluene) solvents to assess conformational flexibility.
- Intermolecular interactions : Analyze halogen bonding (Br⋯O: 2.977 Å) and C–H⋯F contacts (2.982 Å) using Hirshfeld surface analysis .
- DFT calculations : Compare experimental XRD data with computed structures (e.g., Gaussian09 at B3LYP/6-31G** level) to validate torsional angles .
Q. What strategies mitigate low yields in large-scale synthesis of fluorinated benzamide derivatives?
Low yields (<50%) often result from steric hindrance at the diethylamide group or competing hydrolysis. Solutions:
- Microwave-assisted synthesis : Reduces reaction time (15–30 min vs. 12 hours) and improves yields to ~75% .
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during fluorination .
- Flow chemistry : Continuous reactors enhance mixing and heat dissipation, reducing side products .
Q. How does fluorination at the 2-position influence biological activity in benzamide derivatives?
Fluorine’s electronegativity enhances binding to enzymes like kinases or proteases. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
